2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
PA389 (2-Hydroxy-3-(1H-Indol-3-yl)propanal)
- Structural Difference: Replaces the butanoic acid chain with a propanal group (aldehyde instead of carboxylic acid).
- Key Findings : In cytotoxicity studies, PA389 showed minimal activity against MCF-7 breast cancer cells, unlike its analog PA366 (with a 4-hydroxyphenyl head group), which exhibited potent cytotoxicity. This highlights the importance of the carboxylic acid group and chain length in biological activity .
- Molecular Weight : ~217.22 g/mol (estimated).
2-Hydroxy-3-(1-Methyl-1H-Indol-3-yl)propanoic Acid
2-Amino-3-(1H-Indol-3-yl)propanoic Acid
- Structural Difference: Substitutes the hydroxyl group with an amino group.
- Functional Role: The amino group enables chelation with metal ions (e.g., cerium in complexes studied for catalytic or pharmaceutical applications), unlike the hydroxyl group in the target compound, which may favor different coordination modes .
- Molecular Weight : 204.23 g/mol (estimated).
2-(1H-Indol-3-yl)acetic Acid
(2R,3S)-3-Hydroxy-2-(1-Oxo-isoindol-2-yl)butanoic Acid
- Structural Difference : Replaces indole with a partially saturated isoindole ring and adds a ketone.
- Impact : The isoindole ring’s reduced aromaticity may weaken π-π stacking interactions, while the ketone introduces additional polarity. Molecular weight increases to 235.24 g/mol .
Research Findings and Functional Implications
Cytotoxicity and Structural Specificity
The hydroxyl and carboxylic acid groups in 2-hydroxy-3-(1H-indol-3-yl)butanoic acid are critical for bioactivity. PA389’s lack of cytotoxicity compared to PA366 suggests that the aromatic head group’s electronic properties (indole vs. hydroxyphenyl) and acidic functional groups dictate cellular interactions .
Role in Metal Complexation
Stereochemical Influence
The (2R,3S)-stereoisomer’s defined configuration could lead to enantioselective interactions in biological systems, a feature absent in simpler analogs like 2-(1H-indol-3-yl)acetic acid .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, and how can structural elucidation be performed?
Methodological Answer: The synthesis typically involves indole-functionalized carboxylic acid derivatives. A common approach includes:
Esterification : Reacting 4-(1H-indol-3-yl)butanoic acid with methanol under acidic conditions to form methyl esters .
Reduction : Using lithium aluminum hydride (LiAlH4) to reduce esters to alcohols, followed by oxidation to the target hydroxy acid .
Hydrolysis : Acidic or basic hydrolysis of intermediates, though yields may vary with scale and conditions .
Q. Structural Elucidation :
Q. Table 1: Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Methanol, H2SO4 | Form methyl ester |
| Reduction | LiAlH4, THF | Reduce ester to alcohol |
| Hydrolysis | HCl (cat.), MeOH | Generate free acid |
Q. Which spectroscopic and crystallographic methods are optimal for characterizing the structural configuration of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Spectral Peaks
| Functional Group | NMR Shift (δ, ppm) | IR Wavenumber (cm<sup>-1</sup>) |
|---|---|---|
| Indole NH | 10.5–11.0 | 3400–3500 |
| Carboxylic Acid | 12.0–12.5 (broad) | 1700–1750 |
| Hydroxy Group | 4.5–5.0 | 3200–3600 |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Discrepancies often arise from:
Q. Strategies :
Standardized Synthesis : Optimize hydrolysis conditions (e.g., catalytic HCl/MeOH) for reproducibility .
Dose-Response Curves : Use multiple concentrations to confirm activity thresholds.
Orthogonal Assays : Combine in vitro enzyme assays (e.g., GSK-3 inhibition) with cellular models to cross-validate results .
Q. Table 3: Variables Affecting Bioactivity
| Variable | Impact | Mitigation |
|---|---|---|
| Purity | Low purity masks true activity | HPLC purification (>95%) |
| Assay pH | Alters enzyme kinetics | Use pH-stable buffers (e.g., Tris-HCl) |
| Solubility | Limits bioavailability | DMSO or cyclodextrin carriers |
Q. What experimental approaches are recommended to study the enzyme inhibition mechanisms of this compound?
Methodological Answer:
Q. Case Study :
Q. How can researchers optimize the crystallization conditions of this compound for X-ray diffraction studies?
Methodological Answer:
Q. Table 4: Crystallization Conditions
| Solvent System | Crystal Quality | SHELX Refinement (R-factor) |
|---|---|---|
| MeOH/H2O (7:3) | Prismatic | 0.067 |
| EtOAc/Hexane (1:1) | Needle-like | 0.168 |
Q. What are the key considerations in designing experiments to assess the antioxidant potential of this compound?
Methodological Answer:
Q. Table 5: Antioxidant Assays
| Assay | Mechanism | Readout |
|---|---|---|
| DPPH | Electron transfer | % Scavenging at 517 nm |
| FRAP | Fe<sup>3+</sup> reduction | Absorbance at 593 nm |
| SOD Activity | Superoxide dismutation | Inhibition rate (%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
